Diethyl (1,4-dicyanobutan-2-yl)phosphonate
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Overview
Description
Diethyl (1,4-dicyanobutan-2-yl)phosphonate is an organophosphorus compound featuring a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1,4-dicyanobutan-2-yl)phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with a suitable dicyanobutane derivative. The reaction typically requires a base, such as sodium hydride, and is carried out in an inert solvent like toluene under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,4-dicyanobutan-2-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester bonds in the phosphonate group can be hydrolyzed to form phosphonic acids
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Sodium hydride, potassium carbonate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphonate group yields phosphonic acids, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Diethyl (1,4-dicyanobutan-2-yl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Mechanism of Action
The mechanism by which diethyl (1,4-dicyanobutan-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can inhibit enzyme activity or alter biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl cyanophosphonate
- Diethyl (4-carboxybut-1-yl)phosphonate
Uniqueness
Diethyl (1,4-dicyanobutan-2-yl)phosphonate is unique due to its dicyanobutane moiety, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specific applications where other phosphonates may not be suitable .
Properties
CAS No. |
61921-66-2 |
---|---|
Molecular Formula |
C10H17N2O3P |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
3-diethoxyphosphorylhexanedinitrile |
InChI |
InChI=1S/C10H17N2O3P/c1-3-14-16(13,15-4-2)10(7-9-12)6-5-8-11/h10H,3-7H2,1-2H3 |
InChI Key |
BCHZGVXXQIYPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCC#N)CC#N)OCC |
Origin of Product |
United States |
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